![molecular formula C15H14ClF3N2OS B2793444 3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1234954-36-9](/img/structure/B2793444.png)
3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
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Overview
Description
3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the urea family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is not fully understood. However, it has been suggested that this compound may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Additionally, it has been proposed that this compound may inhibit the activity of HIV-1 reverse transcriptase by binding to the enzyme's active site.
Biochemical and Physiological Effects:
3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. Additionally, this compound has been found to inhibit the activity of HIV-1 reverse transcriptase, indicating its potential as an anti-HIV agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea in lab experiments is its potential as a therapeutic agent for cancer and HIV. Additionally, this compound is relatively easy to synthesize using various methods. However, one limitation of using this compound in lab experiments is the lack of information regarding its toxicity and side effects.
Future Directions
There are several future directions for the study of 3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea. One potential direction is the investigation of this compound's toxicity and side effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Another potential direction is the development of more efficient synthesis methods for this compound. Finally, the potential of this compound as a therapeutic agent for other diseases should be investigated.
Synthesis Methods
The synthesis of 3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea has been achieved using various methods. One of the most common methods is the reaction of 4-chlorobenzyl isocyanate with 3-thiophenemethyl-1,1,1-trifluoro-2-nitroethane, followed by reduction of the nitro group with hydrogen gas in the presence of palladium on carbon catalyst. Another method involves the reaction of 4-chlorobenzyl isocyanate with 3-thiophenemethyl-1,1,1-trifluoro-2-nitroethane, followed by reduction of the nitro group with sodium dithionite in the presence of a base.
Scientific Research Applications
3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has shown activity against HIV-1 reverse transcriptase, making it a potential candidate for the treatment of HIV.
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2OS/c16-13-3-1-11(2-4-13)7-20-14(22)21(10-15(17,18)19)8-12-5-6-23-9-12/h1-6,9H,7-8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGFNQKVJQSTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N(CC2=CSC=C2)CC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
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